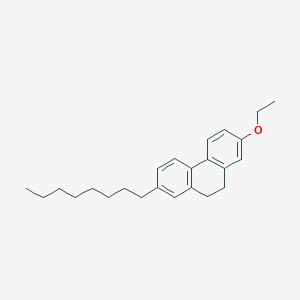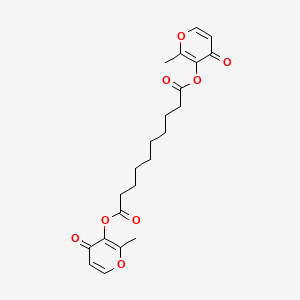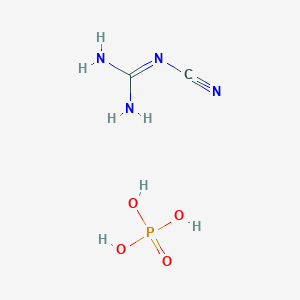
Phosphoric acid--N''-cyanoguanidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–N’‘-cyanoguanidine (1/1) is a compound that combines phosphoric acid and N’'-cyanoguanidine in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid–N’‘-cyanoguanidine (1/1) typically involves the reaction of phosphoric acid with N’'-cyanoguanidine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal conditions for the formation of the desired compound.
Industrial Production Methods: Industrial production of phosphoric acid–N’'-cyanoguanidine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of temperature, pH, and reactant concentrations to ensure consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid–N’'-cyanoguanidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different forms of cyanoguanidine.
Aplicaciones Científicas De Investigación
Phosphoric acid–N’'-cyanoguanidine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mecanismo De Acción
Comparison with Other Similar Compounds: Phosphoric acid–N’'-cyanoguanidine (1/1) can be compared with other similar compounds, such as:
Cyanoguanidine: A related compound with similar chemical properties but different applications.
Biguanides: Compounds with two guanidine groups linked through a common nitrogen atom, used in various therapeutic applications.
Comparación Con Compuestos Similares
- Cyanoguanidine
- Biguanides
- Metformin
- Chlorhexidine
Propiedades
Número CAS |
63175-05-3 |
|---|---|
Fórmula molecular |
C2H7N4O4P |
Peso molecular |
182.08 g/mol |
Nombre IUPAC |
2-cyanoguanidine;phosphoric acid |
InChI |
InChI=1S/C2H4N4.H3O4P/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H3,1,2,3,4) |
Clave InChI |
ALYJSJXYTZOTQY-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N=C(N)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)
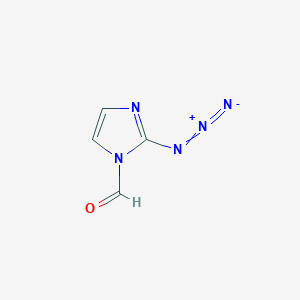

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)

![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
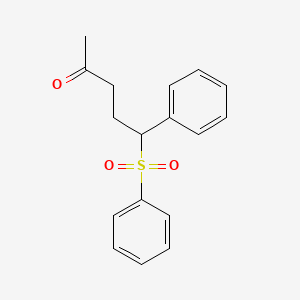
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)

![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

